

# Isoxazol-5-ylmethanamine: A Versatile Building Block in Medicinal Chemistry

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## Compound of Interest

Compound Name: Isoxazol-5-ylmethanamine

Cat. No.: B1342167

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**Introduction:** **Isoxazol-5-ylmethanamine** is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The isoxazole ring system is a privileged structure in drug discovery, known for its ability to participate in various non-covalent interactions with biological targets. The primary amine functionality at the 5-methyl position provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols for the use of **Isoxazol-5-ylmethanamine** in the synthesis of potential therapeutic agents.

## Synthesis of Isoxazol-5-ylmethanamine

The synthesis of **Isoxazol-5-ylmethanamine** can be achieved through a multi-step sequence starting from readily available materials. A common route involves the preparation of an isoxazole-5-carboxaldehyde intermediate, followed by its conversion to the corresponding amine.

### Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[1]

This protocol describes the synthesis of a precursor to the aldehyde.

#### Materials:

- 4-methylbenzaldehyde

- Hydroxylamine hydrochloride
- Pyridine
- Sodium hypochlorite
- Propargyl alcohol

**Procedure:**

- 4-methylbenzaldehyde is converted to 4-methylbenzaldoxime using hydroxylamine hydrochloride in pyridine.[\[1\]](#)
- The resulting oxime is then treated with sodium hypochlorite to generate a nitrile oxide in situ.
- A [3+2] cycloaddition reaction between the nitrile oxide and propargyl alcohol yields (3-para-tolyl-isoxazol-5-yl)methanol.[\[1\]](#)

**Protocol 2: Oxidation to Isoxazole-5-carbaldehyde (General Procedure)**

The synthesized (isoxazol-5-yl)methanol can be oxidized to the corresponding aldehyde using standard oxidizing agents.

**Materials:**

- (Isoxazol-5-yl)methanol derivative
- Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
- Dichloromethane (DCM)

**Procedure:**

- Dissolve the (isoxazol-5-yl)methanol in anhydrous DCM.
- Add the oxidizing agent (e.g., 1.5 equivalents of PCC) portion-wise at room temperature.

- Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
- Concentrate the filtrate under reduced pressure to obtain the crude isoxazole-5-carbaldehyde.

#### Protocol 3: Reductive Amination to **Isoxazol-5-ylmethanamine** (General Procedure)

The isoxazole-5-carbaldehyde can be converted to the primary amine via reductive amination.

##### Materials:

- Isoxazole-5-carbaldehyde
- Ammonium acetate or ammonia
- Sodium cyanoborohydride or sodium triacetoxyborohydride
- Methanol or Dichloromethane (DCM)

##### Procedure:

- Dissolve the isoxazole-5-carbaldehyde in methanol.
- Add an excess of ammonium acetate.
- Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by adding water and acidify with dilute HCl.
- Wash the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Isoxazol-5-ylmethanamine**.

## Applications in Medicinal Chemistry

**Isoxazol-5-ylmethanamine** serves as a key intermediate in the synthesis of various classes of bioactive molecules, including enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

## Synthesis of Kinase Inhibitors

The primary amine of **Isoxazol-5-ylmethanamine** can be readily acylated to form amide derivatives, a common structural motif in many kinase inhibitors. For instance, derivatives of **Isoxazol-5-ylmethanamine** have been explored as inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer and fibrosis.[\[2\]](#)[\[3\]](#)

Protocol 4: Amide Coupling for the Synthesis of N-((Isoxazol-5-yl)methyl)benzamides (General Procedure)[\[1\]](#)

Materials:

- **Isoxazol-5-ylmethanamine**
- Substituted benzoic acid
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Base (e.g., DIPEA or triethylamine)
- Anhydrous DMF or DCM

Procedure:

- To a solution of the substituted benzoic acid in DMF, add the coupling agent (1.1 equivalents) and the base (2 equivalents).

- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add **Isoxazol-5-ylmethanamine** (1 equivalent) to the reaction mixture.
- Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-((isoxazol-5-yl)methyl)benzamide.

Quantitative Data for Isoxazole-based DDR1 Inhibitors:

Compound ID	Structure	DDR1 IC <sub>50</sub> (nM)	Reference
Ponatinib	Known DDR1 Inhibitor	1.3 (Kd)	<a href="#">[2]</a>
Compound 3	N-(4-chloro-3-((pyridin-3-yloxy)methyl)phenyl)-3-(trifluoromethyl)benzamide	92.5	<a href="#">[2]</a>
Compound 7f	2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative	14.9	<a href="#">[4]</a>
Compound 7rh	3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide derivative	6.8	<a href="#">[5]</a>
Compound 6j	Tetrahydroisoquinoline-7-carboxamide derivative	9.4	<a href="#">[6]</a>

Note: The table includes data for various benzamide-based DDR1 inhibitors to provide context for the potential of N-((isoxazol-5-yl)methyl)benzamides as a related class of compounds.

## Synthesis of Insecticidal Agents

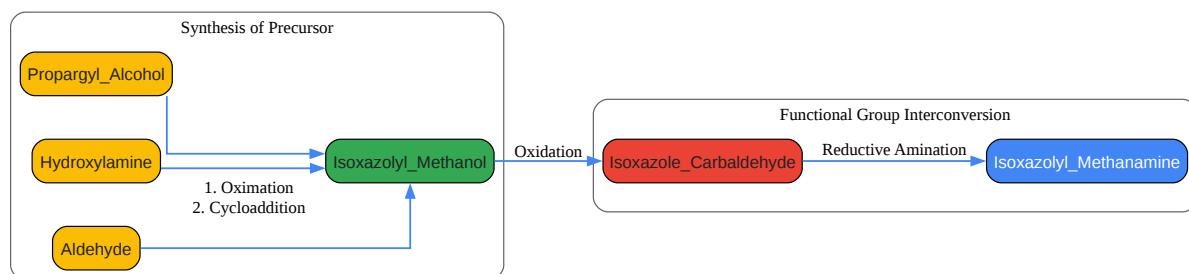
Isoxazoline derivatives containing a benzamide moiety have shown potent insecticidal activity. [7][8] While not directly starting from **Isoxazol-5-ylmethanamine**, these examples highlight the potential of N-acylated isoxazole scaffolds in agrochemical research.

Quantitative Data for Isoxazoline-based Insecticides:

Compound ID	Target Pest	LC50 (mg/L)	Reference
M31	Plutella xylostella	0.135	[7][8]
M31	Ostrinia furnacalis	0.697	[7]
Fluxametamide	Plutella xylostella	0.942	[7][8]
Fluxametamide	Ostrinia furnacalis	2.09	[7]

## Visualizations

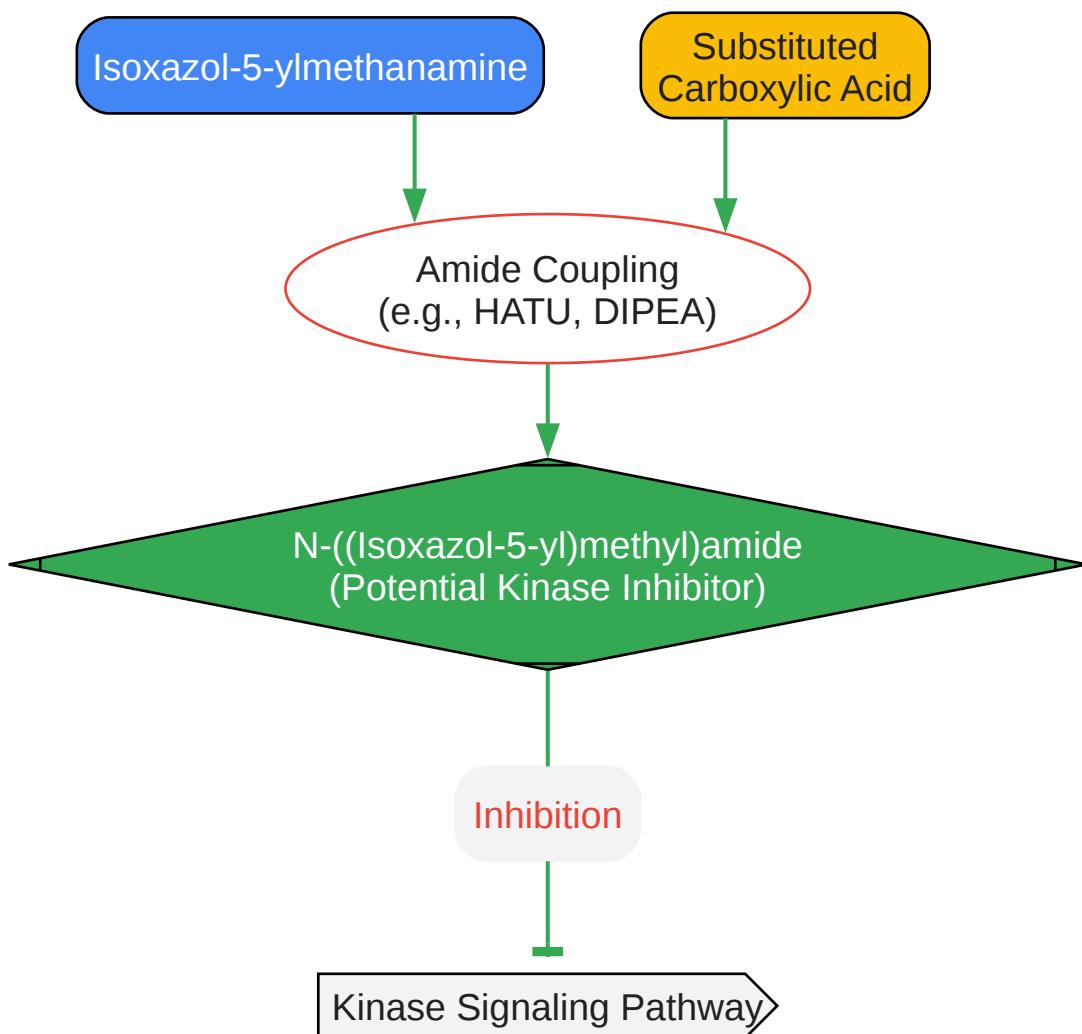
Diagram 1: General Synthetic Pathway to **Isoxazol-5-ylmethanamine**



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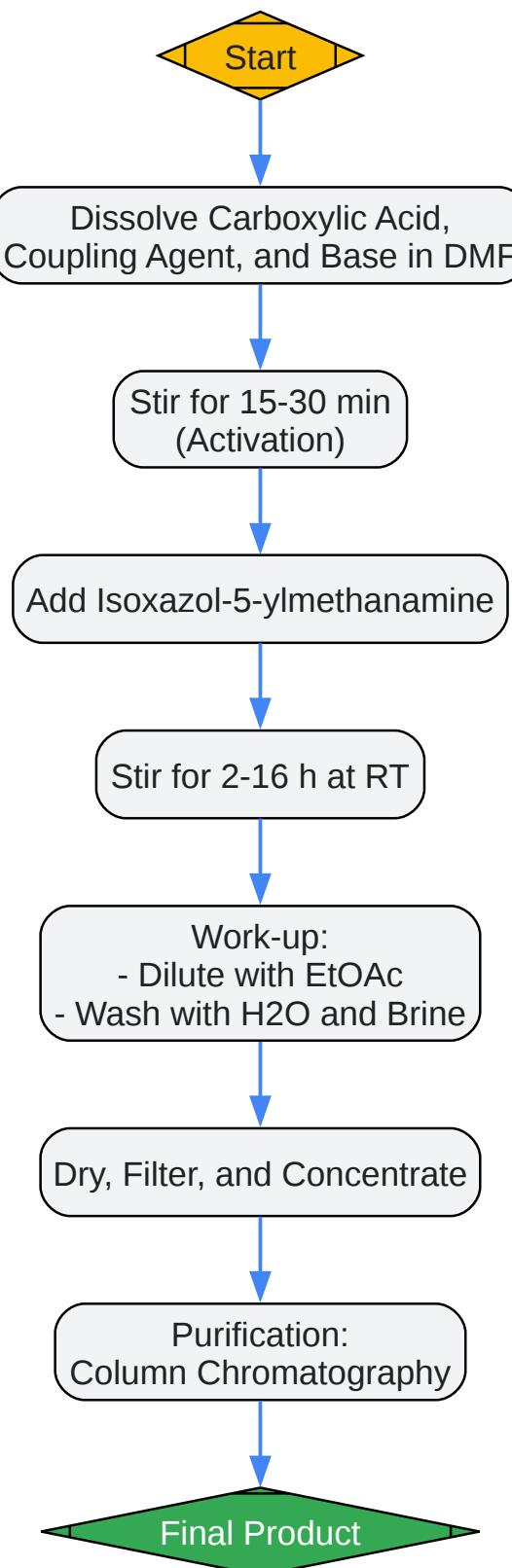
Caption: Synthetic route to **Isoxazol-5-ylmethanamine**.

Diagram 2: Application in Kinase Inhibitor Synthesis

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Caption: Synthesis of potential kinase inhibitors.

Diagram 3: Experimental Workflow for Amide Coupling



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Caption: Workflow for amide coupling reaction.

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